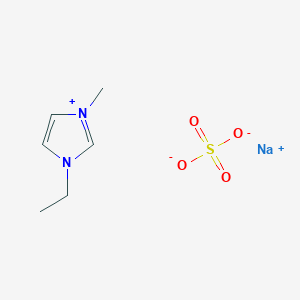
6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate
概要
説明
6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate is a compound that belongs to the class of azobenzene-containing methacrylates. Azobenzene derivatives are known for their photoresponsive properties, making them valuable in various applications such as smart materials and photonic devices. This compound, in particular, has a unique structure that allows it to exhibit interesting photothermal and liquid crystalline behaviors .
準備方法
The synthesis of 6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate typically involves the copolymerization of the monomer with glycidyl methacrylate. The process begins with the preparation of the azobenzene monomer, which is then reacted with glycidyl methacrylate under specific conditions to form the copolymer. The reaction conditions often include thermal annealing to stabilize the polymer brush on the surface . Industrial production methods may involve large-scale polymerization techniques to ensure consistent quality and yield.
化学反応の分析
6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate undergoes various chemical reactions, including:
Photoisomerization: The azobenzene group can switch between trans and cis configurations upon exposure to UV light, leading to changes in the material’s properties.
Polymerization: The methacrylate group allows for polymerization reactions, forming copolymers with other monomers such as glycidyl methacrylate.
Substitution Reactions: The phenoxy group can participate in substitution reactions, potentially modifying the compound’s properties.
Common reagents used in these reactions include UV light for photoisomerization and various initiators for polymerization. The major products formed from these reactions are typically copolymers with specific properties tailored for their intended applications.
科学的研究の応用
6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate has several scientific research applications:
Smart Windows: The compound is used in the development of smart windows that can switch between transparent and opaque states under UV light or thermal stimuli.
Liquid Crystalline Materials: Its ability to form liquid crystalline phases makes it valuable in the study and development of liquid crystalline materials.
Photonic Devices: The photoresponsive nature of the azobenzene group allows for its use in photonic devices that require precise control of light.
作用機序
The primary mechanism of action for 6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate involves the photoisomerization of the azobenzene group. Upon exposure to UV light, the azobenzene group switches from the trans to the cis configuration, leading to changes in the material’s properties such as alignment and optical behavior . This photoisomerization process is reversible, allowing for repeated switching between states.
類似化合物との比較
Similar compounds to 6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate include:
Poly(6-[4-(4-methoxyphenylazo)phenoxy]hexyl methacrylate): This compound also contains an azobenzene group and exhibits similar photoresponsive properties.
6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate: Known for its liquid crystalline behavior, this compound is used in similar applications but has different substituents that affect its properties.
The uniqueness of this compound lies in its specific butylphenyl substituent, which influences its photothermal and liquid crystalline behaviors, making it suitable for specialized applications in smart materials and photonic devices .
特性
IUPAC Name |
6-[4-[(4-butylphenyl)diazenyl]phenoxy]hexyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O3/c1-4-5-10-22-11-13-23(14-12-22)27-28-24-15-17-25(18-16-24)30-19-8-6-7-9-20-31-26(29)21(2)3/h11-18H,2,4-10,19-20H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHGJPAUWXMYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCOC(=O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-55'66'77'88'-Octahydro-33'-bis(246-trimethylphenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234018.png)


![(5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B8234030.png)


![1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride](/img/structure/B8234063.png)
![(S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234064.png)
![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234067.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)pyrrolidine](/img/structure/B8234075.png)
![4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8234085.png)
![2-[2-[[23-[[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B8234092.png)
![[7,7-bis(4-hexylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B8234100.png)
